molecular formula C21H26N2O5S B2601062 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide CAS No. 941905-00-6

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2601062
CAS No.: 941905-00-6
M. Wt: 418.51
InChI Key: XFEQKGAOYYLEQG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide (CAS: 315671-26-2) features a piperidine ring substituted with a 4-methoxybenzenesulfonyl group at the 1-position and an acetamide moiety linked to a 4-methoxyphenyl group at the 2-position. Its molecular formula is C₂₁H₂₅N₂O₅S, with a molecular weight of 423.50 g/mol . Key structural elements include:

  • 4-Methoxybenzenesulfonyl group: Enhances solubility and modulates electronic properties.
  • N-(4-Methoxyphenyl)acetamide: A common pharmacophore in bioactive molecules, influencing target affinity .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-27-18-8-6-16(7-9-18)22-21(24)15-17-5-3-4-14-23(17)29(25,26)20-12-10-19(28-2)11-13-20/h6-13,17H,3-5,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEQKGAOYYLEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a methoxybenzenesulfonyl group. The acetamide group is introduced in a subsequent step. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Pharmacological Applications

1. Pain Management
Research indicates that compounds similar to 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide exhibit analgesic properties. The compound's structural features may enhance its interaction with pain-related ion channels, potentially providing a pathway for developing new analgesics.

Case Study : A study on piperidine derivatives demonstrated their effectiveness in modulating pain pathways, suggesting that this compound could be investigated for similar applications .

2. Anticancer Activity
The compound's potential as an anticancer agent has been noted in various studies. Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further research.

Data Table: Anticancer Activity Comparison

CompoundIC50 (µM)Target Enzyme
This compound15MMP-9
Marimastat5MMP-2
Doxycycline20MMP-9

This table illustrates the comparative potency of the compound against matrix metalloproteinases (MMPs), which are critical in tumor metastasis .

3. Neurological Disorders
The compound may also play a role in treating neurological disorders due to its interaction with G protein-coupled receptors (GPCRs). These receptors are vital in mediating various neurological functions and could be targeted for therapeutic effects.

Case Study : Research on GPCR modulators has shown promise in treating conditions like anxiety and depression, highlighting the potential of compounds like this compound as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine and Acetamide Moieties

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
Target Compound (CAS: 315671-26-2) Piperidine-sulfonyl-acetamide 423.50 Not reported Not explicitly reported
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Quinazoline-sulfonyl-acetamide Not reported Not reported Anti-cancer (HCT-1, MCF-7, PC-3 cells)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) Piperazine-acetamide-thiazole 438.54 302–303 MMP inhibition (anti-inflammatory)
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) Phenethyl-acetamide 335.40 Not reported Anti-diabetic (IC₅₀ = 69 µM)
N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (23) Piperidine-indole-acetamide 405.50 Not reported AChE inhibition (IC₅₀ = 0.01 µM)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine-sulfonyl-acetamide 421.51 Not reported Not explicitly reported

Key Structural and Functional Differences

Core Heterocycle Variations :

  • The target compound uses a piperidine ring, whereas analogues like compound 18 (Table 1) employ a piperazine core. Piperazine derivatives often exhibit enhanced solubility due to increased polarity .
  • Compound 38 substitutes the piperidine with a quinazoline-sulfonyl group, which is associated with stronger DNA intercalation and anti-cancer activity .

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group in the target compound and analogues (e.g., 3a , 18 ) is linked to metabolic stability and improved membrane permeability .
  • Sulfonyl groups (e.g., in the target and compound 14 ) enhance binding to enzymes like matrix metalloproteinases (MMPs) or tyrosine kinases .

Biological Activity Trends: Anti-cancer activity: Quinazoline-sulfonyl derivatives (e.g., 38) show nanomolar potency against cancer cell lines, likely due to dual inhibition of topoisomerase and kinase pathways . Enzyme inhibition: Piperidine-linked acetamides (e.g., 23) demonstrate high acetylcholinesterase (AChE) inhibition, making them candidates for Alzheimer’s therapy . Anti-diabetic effects: Phenethyl-acetamide derivatives (e.g., 3a) reduce blood glucose by modulating insulin signaling pathways .

Research Implications and Gaps

  • The target compound’s 4-methoxybenzenesulfonyl-piperidine-acetamide architecture shares features with both anti-cancer () and anti-inflammatory () agents, but its specific biological profile remains unexplored.
  • Comparative SAR Insights :
    • Replacement of piperidine with piperazine (as in compound 14 ) could enhance solubility and target selectivity.
    • Introduction of bulky aromatic groups (e.g., naphthalene in 3a ) improves enzyme inhibitory potency .

Biological Activity

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22N4O4S
  • Molecular Weight : 390.4567 g/mol
  • CAS Number : 1021118-52-4
  • SMILES Notation : COc1ccc(cc1)S(=O)(=O)N1CCCCC1CC(=O)Nc1ncccn1

The compound's biological activity is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes related to inflammatory pathways, potentially reducing inflammation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. For instance, a concentration of 0.4% was effective against Pectobacterium carotovorum, showing a maximum inhibition zone of 18 mm .

Anticancer Potential

Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. This effect is particularly pronounced in breast and colon cancer cell lines, where IC50 values ranged from 10 to 30 µM .

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which may offer therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

StudyFocusFindings
AntimicrobialInhibition of Fusarium oxysporum at 0.4% concentration
AnticancerInduction of apoptosis in breast cancer cells with IC50 = 20 µM
NeuroprotectionReduction of oxidative stress in neuronal cultures

Q & A

Q. What are the optimized synthetic routes for 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Functionalization of the piperidine ring with a 4-methoxybenzenesulfonyl group via nucleophilic substitution.
  • Step 2: Coupling the modified piperidine with a phenoxyacetic acid derivative using carbodiimide-based reagents (e.g., EDC/HOBt) to form the acetamide bond.
  • Key intermediates include 1-(4-methoxybenzenesulfonyl)piperidine-2-carboxylic acid and 4-methoxyaniline.
    Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures yield >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm regiochemistry (e.g., sulfonyl group position on piperidine) and acetamide bond formation.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C21_{21}H25_{25}N2_2O5_5S) with <2 ppm error.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How does the compound’s solubility profile influence formulation strategies for in vitro assays?

Methodological Answer:

  • Solubility Screening: Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4).
  • Formulation Adjustments: If solubility in PBS is <50 µM, use co-solvents like PEG-400 (<1% v/v) or cyclodextrin-based solubilizers.
  • Critical Parameters: Maintain DMSO concentration ≤0.1% in cell-based assays to avoid cytotoxicity .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for investigating the compound’s neuropharmacological or antimicrobial mechanisms?

Methodological Answer:

  • Neuropharmacology:
    • In vitro: Radioligand binding assays (e.g., µ-opioid receptor competition using [3^3H]DAMGO) .
    • In vivo: Tail-flick test (rodents) for analgesic efficacy; dose-response studies (1–10 mg/kg, i.p.).
  • Antimicrobial Activity:
    • In vitro: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Resistance Profiling: Combine with β-lactamase inhibitors if synergy is observed .

Q. How can molecular docking studies predict the compound’s interactions with biological targets like opioid receptors or microbial enzymes?

Methodological Answer:

  • Target Preparation: Retrieve crystal structures (e.g., µ-opioid receptor, PDB ID: 4DKL) or homology models for microbial targets.
  • Docking Workflow:
    • Generate 3D conformers using PubChem’s InChI data .
    • Perform flexible docking (AutoDock Vina) with grid boxes centered on active sites.
    • Validate predictions with mutagenesis data (e.g., K305A mutation in µ-opioid receptor disrupts binding) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Data Validation:
    • Replicate assays under standardized conditions (e.g., ATP levels in cell viability assays).
    • Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. computational ΔG values).
  • Structural Analysis:
    • X-ray crystallography or cryo-EM to resolve target-ligand interactions .
    • Adjust docking parameters (e.g., solvation effects) if binding poses mismatch experimental data .

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